N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-4-8-17(14,15)12-7-5-6-11-9-10(2)13-16-11/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFMBOSOMLURHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCCC1=CC(=NO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the sulfonamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Estimated based on structural formulas.
Key Observations:
Heterocyclic Influence: The 1,2-oxazole ring in the target compound provides moderate electronegativity and hydrogen-bonding capacity compared to 1,3-thiazole (as in Example 208). Oxazoles are less metabolically labile than thiazoles, which may improve in vivo stability.
Sulfonamide vs. Carboxamide Linkages :
- Sulfonamides (target compound) generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–17), affecting solubility and membrane permeability.
- Carboxamides (Example 208) are more common in peptide-like PROTACs for E3 ligase recruitment .
Example 208 employs a rigid pyrrolidine-carboxamide backbone for stereochemical control .
Biological Activity
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide is a compound belonging to the isoxazole derivatives class, noted for its diverse biological activities and therapeutic potential. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2034244-88-5
- Molecular Formula : C11H20N2O3S
The compound features a sulfonamide group attached to a propyl chain and an isoxazole moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical biological pathways. For example:
- Anticancer Activity : The compound has been shown to inhibit cancer cell growth by affecting tubulin polymerization, leading to microtubule depolymerization within cells. This mechanism disrupts mitosis and induces apoptosis in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Cell Growth : In vitro studies demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it showed promising results against leukemia cell lines with GI50 values in the low micromolar to nanomolar range .
- Mechanistic Insights : The compound's ability to bind to tubulin and induce microtubule depolymerization was confirmed through tubulin polymerization assays. This action leads to cell cycle arrest and apoptosis in treated cancer cells .
Antimicrobial Activity
Research has also explored the antimicrobial properties of sulfonamide derivatives, including this compound. Sulfonamides are known for their broad-spectrum activity against bacteria and fungi, making them valuable in treating infections .
Study 1: Anticancer Activity Assessment
A series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their anticancer properties. The study revealed that compounds similar to this compound exhibited high specificity against leukemia cell lines compared to other tumor types. The most potent analogs displayed mean GI50 values ranging from 44.7 nM to 48.8 nM .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Analog A | Leukemia | 44.7 |
| Analog B | Leukemia | 48.8 |
Study 2: Mechanistic Studies on Apoptosis
Further investigations into the apoptotic mechanisms revealed that treatment with this compound resulted in significant increases in early and late apoptosis markers in MCF-7 cells compared to controls. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G2/M phase .
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|
| Control | 0.35 | 0.14 | 1.27 |
| Compound | 15.77 | 9.75 | 3.99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
